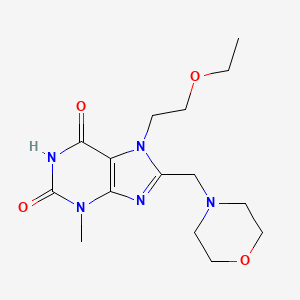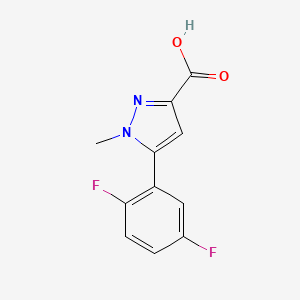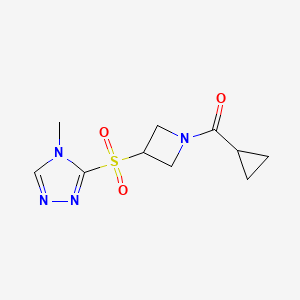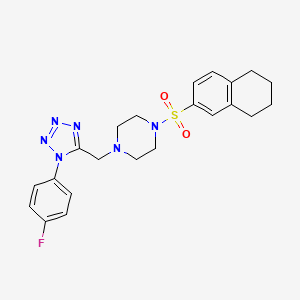
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is a complex organic compound characterized by its tetrazole, fluorophenyl, and sulfonyl groups. The presence of these functional groups imbues the compound with unique chemical properties, making it useful in various scientific research applications. This article aims to delve into the synthesis, reactions, applications, mechanism of action, and comparative analysis of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One potential route starts with the preparation of the 4-fluorophenyl tetrazole moiety through the cyclization of 4-fluorobenzyl azide with sodium azide under acidic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with a piperazine derivative containing a sulfonyl group tethered to tetrahydronaphthalene. Reactions are carried out under controlled temperatures, and the use of catalysts or solvents like acetonitrile or dimethyl sulfoxide can enhance the reaction yields.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound would necessitate optimization of each reaction step to ensure safety, cost-effectiveness, and high yield. Techniques like continuous flow reactors, microwave-assisted synthesis, and automation of reaction steps may be employed. Ensuring the purity of intermediates and final product through purification techniques such as recrystallization, column chromatography, and HPLC (High Performance Liquid Chromatography) is also paramount.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine undergoes a variety of chemical reactions:
Oxidation: : The sulfonyl group can undergo oxidative cleavage.
Reduction: : The compound can be reduced under catalytic hydrogenation conditions, potentially affecting the tetrazole ring.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various electrophiles for substitution reactions. Reaction conditions are finely tuned to avoid decomposing the sensitive tetrazole ring.
Major Products
Major products formed from these reactions include various derivatives where functional groups have been transformed, offering insight into the compound's stability and reactivity under different chemical environments.
Applications De Recherche Scientifique
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is utilized in diverse fields:
Chemistry: : It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : Its structural features make it a candidate for studying enzyme inhibition, particularly those involved in metabolic pathways.
Medicine: : Research has explored its potential as a pharmacophore in drug development, targeting conditions such as inflammation, cancer, and neurodegenerative diseases.
Industry: : Due to its unique structural features, it may find use in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets, including enzymes and receptors. The tetrazole ring, known for mimicking carboxylate groups, allows the compound to bind to enzyme active sites, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds with target molecules. Pathways involved include inhibition of specific enzymes in metabolic pathways, disruption of protein-protein interactions, and modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-fluorophenyl)-1H-tetrazole: : Lacks the sulfonyl-piperazine moiety, offering different reactivity and application profile.
4-(5-tetrazolylmethyl)piperazine-1-sulfonyl chloride: : Similar backbone but different substituents, affecting its chemical behavior.
Tetrahydronaphthalene derivatives: : Share the tetrahydronaphthalene core but differ in functional groups, leading to varied applications.
Highlighting Uniqueness
There you have it—a comprehensive dive into the world of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine. Fascinating stuff, right?
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2S/c23-19-6-8-20(9-7-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)32(30,31)21-10-5-17-3-1-2-4-18(17)15-21/h5-10,15H,1-4,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWVHXIUFXBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2460949.png)
![methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate](/img/structure/B2460950.png)
![(2Z)-6-bromo-2-[(5-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2460951.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2460953.png)
![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460954.png)
![(2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/new.no-structure.jpg)
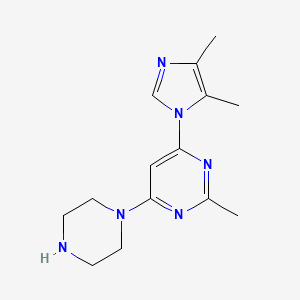
![2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2460959.png)
![N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2460960.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2460961.png)
